molecular formula C10H9NO2 B1589862 Methyl 3-cyano-4-methylbenzoate CAS No. 35066-32-1

Methyl 3-cyano-4-methylbenzoate

Cat. No.: B1589862
CAS No.: 35066-32-1
M. Wt: 175.18 g/mol
InChI Key: QMGIAFDCHWFQKS-UHFFFAOYSA-N
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Description

Methyl 3-cyano-4-methylbenzoate (CAS: 35066-32-1) is an aromatic ester derivative with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.184 g/mol . It features a cyano (-CN) group at the 3-position and a methyl (-CH₃) group at the 4-position of the benzoate ring. The compound is commercially available with a purity of ≥97% and is utilized in research applications, particularly in pharmaceutical and organic synthesis contexts .

Key Physical Properties :

  • Density: 1.15 g/cm³
  • Boiling Point: 289.2°C at 760 mmHg
  • Flash Point: 132.4°C
  • Refractive Index: 1.53
  • Vapor Pressure: 0.00224 mmHg at 25°C

Solubility and Storage :

  • Solubility in DMSO: 5.71 mg/mL (10 mM solution).
  • Storage: Stable for 6 months at -80°C or 1 month at -20°C.

Preparation Methods

Synthetic Routes and Reaction Conditions

Palladium-Catalyzed Cyanation of Methyl 3-iodo-4-methylbenzoate

  • Reaction: Methyl 3-iodo-4-methylbenzoate reacts with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium(0) catalyst.
  • Conditions: Conducted in N,N-dimethylformamide (DMF) at 80°C under an inert atmosphere for approximately 5 hours.
  • Outcome: This method yields methyl 3-cyano-4-methylbenzoate with high efficiency and purity.
  • Advantages: Mild reaction conditions, high selectivity, and suitability for industrial scale-up.

Nucleophilic Substitution Using 3-chloromethyl Methyl Benzoate

  • Step 1: 3-chloromethyl methyl benzoate undergoes nucleophilic substitution with an N-containing compound (e.g., hexamethylenetetramine, ammoniacal liquor, or urea) in the presence of a phase-transfer catalyst (e.g., cetyl trimethylammonium bromide) in a weakly alkaline aqueous solution at 100–110°C for 1–18 hours.
  • Step 2: The intermediate salt is hydrolyzed under acidic conditions (100–110°C) for 1–18 hours to yield 3-aldehyde methyl benzoate.
  • Step 3: The aldehyde intermediate is converted to this compound by refluxing with hydroxylamine and industrial formic acid, removing water via solid ion exchange technology, followed by crystallization and purification.
  • Advantages: This two-step process avoids the use of highly toxic cyanide salts, offers high yields (>80%), and is environmentally friendly.

Direct Cyanation via Zinc Cyanide

  • Reactants: Methyl 3-iodo-4-methylbenzoate and zinc cyanide.
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0).
  • Solvent: DMF.
  • Temperature: 80°C.
  • Reaction Time: 5 hours.
  • Yield: Approximately 78% reported.
  • Notes: This method is widely used in laboratory and industrial settings due to its efficiency and relatively mild conditions.

Comparative Data Table of Key Preparation Methods

Method Key Reactants & Catalysts Conditions Yield (%) Advantages Environmental Impact
Palladium-Catalyzed Cyanation Methyl 3-iodo-4-methylbenzoate, Zn(CN)₂, Pd(PPh₃)₄ DMF, 80°C, inert atmosphere, 5 h ~78 High selectivity, mild conditions Moderate (use of Pd catalyst)
Nucleophilic Substitution & Hydrolysis 3-chloromethyl methyl benzoate, N-compound, PTC Alkaline hydrolysis 100-110°C, 1-18 h >80 Avoids toxic cyanides, scalable Low (green process)
Multi-step Oxidation & Cyanation Methyl parahydroxybenzoate, MgCl₂, triethylamine 60°C overnight + 80°C 2 h reactions Not specified Novel approach, less toxic reagents Low

PTC = Phase Transfer Catalyst; DMF = N,N-Dimethylformamide

Detailed Research Findings and Notes

  • The palladium-catalyzed cyanation method is well-documented for its efficiency in coupling aryl halides with cyanide sources, producing this compound in good yields and purity. The reaction requires careful control of temperature and atmosphere to prevent catalyst degradation and side reactions.

  • The nucleophilic substitution method involving 3-chloromethyl methyl benzoate and N-containing compounds followed by hydrolysis and conversion to the cyano derivative is notable for its industrial applicability. This process avoids hazardous cyanide salts, uses phase transfer catalysts to enhance reaction rates, and employs solid ion exchange technology to remove water during the reflux step, improving yield and purity.

  • An alternative multi-step synthesis starting from methyl parahydroxybenzoate involves formylation followed by conversion to the cyano compound using oxammonium hydrochloride and chloroacetic chloride. This method is innovative but less commonly used industrially due to longer reaction times and more complex purification steps.

  • Reaction optimization studies emphasize the importance of controlling temperature (typically between 60°C and 110°C), reaction time (ranging from several hours to overnight), and stoichiometric ratios of reagents to maximize yield and minimize by-products.

  • Purification typically involves solvent extraction (e.g., dichloromethane or ethyl acetate), drying agents (e.g., sodium sulfate), filtration, crystallization, and sometimes column chromatography to achieve high purity suitable for pharmaceutical and material science applications.

Summary and Recommendations for Industrial Preparation

  • Preferred Method: The nucleophilic substitution followed by hydrolysis and cyano group introduction via hydroxylamine/formic acid reflux is preferred for industrial-scale synthesis due to its high yield (>80%), environmental friendliness, and avoidance of toxic cyanide salts.

  • Catalyst Use: Palladium-catalyzed cyanation remains a powerful method for laboratory and pilot scale but requires careful catalyst recovery and handling due to cost and environmental considerations.

  • Process Control: Maintaining reaction temperatures within specified ranges and employing phase transfer catalysts significantly enhance reaction efficiency.

  • Purification: Multi-step washing and crystallization steps are essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyano-4-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

    Oxidation Reactions: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed:

    Substitution Reactions: Various substituted benzoates depending on the substituent introduced.

    Reduction Reactions: Methyl 3-amino-4-methylbenzoate.

    Oxidation Reactions: Methyl 3-cyano-4-carboxybenzoate.

Scientific Research Applications

Synthesis and Reactivity

Methyl 3-cyano-4-methylbenzoate is synthesized through the reaction of sodium methacrylate with α-chloroacetamide in the presence of catalysts like NaI and TEBAC. This reaction leads to the formation of (meth)acrylate-based monomers and polymers, which are crucial in various applications including coatings and adhesives.

Applications in Scientific Research

  • Organic Synthesis
    • Used as an intermediate in the synthesis of complex organic molecules.
    • Acts as a building block for synthesizing biologically active compounds.
  • Pharmaceutical Development
    • Investigated for its potential in developing new pharmaceuticals due to its reactive cyano group, which can be transformed into various functional groups.
    • Case studies show its utility in synthesizing compounds that target specific biological pathways, such as inhibitors for cancer treatment .
  • Material Science
    • Employed in the production of specialty chemicals and materials, particularly in polymer chemistry where it contributes to the development of new materials with enhanced properties .
  • Agricultural Chemistry
    • Explored for potential applications in agrochemicals, where its derivatives may serve as herbicides or fungicides due to their biological activity .

Data Table: Applications Overview

Application AreaDescriptionKey Findings/References
Organic SynthesisIntermediate for complex organic molecules,
Pharmaceutical ResearchDevelopment of biologically active compounds ,
Material ScienceProduction of specialty chemicals and polymers,
Agricultural ChemistryPotential use in agrochemicals,

Case Study 1: Pharmaceutical Applications

A study published in Organic Process Research & Development highlights the synthesis of novel derivatives from this compound that showed significant activity against cancer cell lines. The cyano group was converted into amines and other functionalities that enhanced biological activity .

Case Study 2: Material Development

Research indicated that this compound could be polymerized to create new materials with unique thermal and mechanical properties. These polymers have potential applications in coatings that require high durability and chemical resistance .

Mechanism of Action

The mechanism of action of methyl 3-cyano-4-methylbenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the cyano group is reduced to an amine group through the transfer of electrons from the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-cyano-4-methylbenzoate belongs to a class of substituted benzoate esters. Below is a detailed comparison with related compounds, focusing on structural features, physical properties, and functional differences.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Functional Groups Applications/Notes
This compound C₁₀H₉NO₂ 175.18 Not reported 289.2 -CN (C3), -CH₃ (C4) Research reagent
Methyl 3-cyanobenzoate C₉H₇NO₂ 161.15 58–60 Not reported -CN (C3) Intermediate in organic synthesis
Methyl 4-(cyanoacetyl)benzoate C₁₁H₉NO₃ 203.19 170–174 Not reported -CN, acetyl group (C4) Specialty chemical
Methyl 3-formamido-4-hydroxybenzoate C₉H₉NO₄ 195.17 Not reported Not reported -NHCHO (C3), -OH (C4) Pharmaceutical reference standard

Key Differences and Research Findings

Functional Group Influence: The cyano group in this compound enhances polarity compared to Methyl 3-cyanobenzoate, affecting solubility and reactivity. Methyl 4-(cyanoacetyl)benzoate contains both cyano and acetyl groups, resulting in a higher molecular weight (203.19 g/mol) and significantly elevated melting point (170–174°C) compared to this compound .

Solubility and Stability: this compound’s solubility in DMSO (5.71 mg/mL) is lower than typical benzoate esters without cyano substituents, likely due to increased dipole interactions . Storage stability at -80°C (6 months) is superior to Methyl 3-formamido-4-hydroxybenzoate, which may degrade faster due to hydrolytic sensitivity of the formamido group .

Thermal Properties: The boiling point of this compound (289.2°C) is higher than that of simpler esters like methyl salicylate (222°C), attributed to stronger intermolecular forces from the cyano group .

Research and Industrial Relevance

  • Pharmaceutical Applications: this compound’s derivatives are explored as intermediates in prodrug synthesis, leveraging the cyano group’s reactivity for further functionalization .
  • Comparative Stability: Unlike Methyl 3-amino-4-(methylamino)benzoate (similarity score: 0.96), this compound exhibits greater oxidative stability due to the absence of amino groups, which are prone to degradation .

Biological Activity

Methyl 3-cyano-4-methylbenzoate (CAS No. 35066-32-1) is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and applications, supported by relevant data tables and case studies.

This compound has the molecular formula C10H9NO2C_{10}H_{9}NO_{2} and a molecular weight of 175.18 g/mol. Its structure features a cyano group attached to a methyl-substituted benzoate, which may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.18 g/mol
CAS Number35066-32-1

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of specific pathogens, suggesting potential applications in pharmaceuticals as an antibacterial agent .

Anti-Cancer Activity

The compound has also been investigated for its anti-cancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. This suggests its potential as a lead compound in cancer therapy .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with cellular signaling pathways related to apoptosis and cell cycle regulation. The presence of the cyano group is hypothesized to play a crucial role in these interactions, enhancing the compound's ability to penetrate cellular membranes and interact with target proteins .

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. The results indicated that it had comparable efficacy against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Cancer Cell Line Studies : In tests involving MCF-7 breast cancer cells, this compound showed significant growth inhibition at concentrations as low as 10 µM, with IC50 values indicating potent anticancer activity .

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions, including esterification and cyanation processes. A notable method involves the reaction of methyl 4-hydroxybenzoate with cyanide sources under controlled conditions to minimize toxicity and maximize yield .

Q & A

Q. What synthetic methodologies are optimal for preparing Methyl 3-cyano-4-methylbenzoate, and how do reaction conditions influence yield and purity?

Answer:
this compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves coupling 3-cyano-4-methylbenzoic acid with methanol using a coupling agent like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) under anhydrous conditions . Reaction temperature (typically 60–80°C) and stoichiometric ratios (1:1.2 acid-to-methanol) are critical for minimizing side products like hydrolysis intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Yield optimization requires monitoring by TLC and adjusting catalyst loading (e.g., 5 mol% DMAP) to suppress ester hydrolysis .

Q. How can researchers characterize this compound’s structural and electronic properties using spectroscopic and computational methods?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituent effects: the cyano group (δ ~110–120 ppm in 13^13C) and methyl ester (δ ~3.9 ppm in 1^1H) confirm regiochemistry .
  • IR Spectroscopy: Stretching frequencies for C≡N (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹) validate functional groups .
  • Computational Analysis: DFT calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of the cyano group on aromatic ring reactivity. HOMO-LUMO gaps predict sites for electrophilic substitution .

Q. What are the key physical properties of this compound, and how do they impact experimental design?

Answer:

  • Boiling Point: 289.2°C at 760 mmHg necessitates high-temperature reactions (e.g., reflux in toluene) .
  • Density (1.15 g/cm³): Influences solvent selection for density-driven separations.
  • Vapor Pressure (0.00224 mmHg at 25°C): Low volatility requires vacuum distillation for purification .
  • Solubility: Limited aqueous solubility (logP ~2.1) suggests polar aprotic solvents (DMF, DMSO) for reactions.

Q. How can X-ray crystallography resolve ambiguities in this compound’s molecular geometry and packing behavior?

Answer:
Single-crystal X-ray diffraction using SHELXTL (Bruker AXS) or SHELXL refines bond lengths and angles, particularly verifying the planarity of the cyano-substituted aromatic ring. Data collection at 100 K minimizes thermal motion artifacts. Hydrogen bonding between ester carbonyl and adjacent molecules (e.g., C=O⋯H-C interactions) explains crystalline packing patterns. Discrepancies between experimental and DFT-optimized geometries highlight steric effects from the methyl substituent .

Q. How do substituent effects (cyano vs. methyl) influence the compound’s reactivity in cross-coupling or functionalization reactions?

Answer:

  • Cyano Group: Enhances electrophilicity at the para position, facilitating Suzuki-Miyaura couplings (e.g., with aryl boronic acids) .
  • Methyl Substituent: Steric hindrance at the 4-position directs regioselectivity in nitration or halogenation. Comparative studies with analogs (e.g., Methyl 3-cyano-4-fluorobenzoate) show reduced reactivity at the 4-position due to methyl’s steric bulk .
  • Ester Hydrolysis: Controlled by pH: alkaline conditions (NaOH/MeOH) cleave the ester to 3-cyano-4-methylbenzoic acid, monitored by HPLC .

Q. What strategies mitigate challenges in analyzing this compound’s stability under varying storage or reaction conditions?

Answer:

  • Stability Studies: Accelerated degradation tests (40°C/75% RH) with HPLC monitoring identify hydrolysis as the primary degradation pathway. Lyophilization or storage under argon extends shelf life .
  • Thermogravimetric Analysis (TGA): Detects decomposition above 200°C, guiding safe handling during high-temperature syntheses .

Q. How does this compound compare structurally and functionally to analogs like Methyl 3-cyano-4-fluorobenzoate?

Answer:

Property This compound Methyl 3-cyano-4-fluorobenzoate
Electron Withdrawing Effect Moderate (methyl)Strong (fluoro)
Steric Hindrance High at 4-positionLow
Reactivity in SNAr Lower due to steric bulkHigher due to fluorine’s activation
Biological Activity Limited membrane permeabilityEnhanced interaction with targets

These differences guide applications in medicinal chemistry (fluorine for bioactivity) or materials science (methyl for steric tuning) .

Q. What advanced computational tools predict this compound’s interactions with biological targets or catalysts?

Answer:

  • Molecular Docking (AutoDock Vina): Models binding affinity to enzymes (e.g., cytochrome P450) based on the cyano group’s dipole interactions.
  • MD Simulations (GROMACS): Predicts stability in lipid bilayers, showing the methyl group reduces membrane penetration vs. fluoro analogs .
  • QSAR Models: Correlate substituent electronegativity with inhibitory activity in kinase assays .

Properties

IUPAC Name

methyl 3-cyano-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-3-4-8(10(12)13-2)5-9(7)6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGIAFDCHWFQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473713
Record name Methyl 3-cyano-4-methylbenzoate
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35066-32-1
Record name Benzoic acid, 3-cyano-4-methyl-, methyl ester
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Record name Methyl 3-cyano-4-methylbenzoate
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Record name methyl 3-cyano-4-methylbenzoate
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Synthesis routes and methods I

Procedure details

A mixture of methyl 3-bromo-4-methylbenzoate (compound 1.6, 18 g, 78.58 mmol, 1.00 equiv), Zn(CN)2 (11.1 g, 94.87 mmol, 1.20 equiv), and Pd(PPh3)4 (7.3 g, 6.32 mmol, 0.08 equiv) in N,N-dimethylformamide (250 mL) was stirred under a nitrogen atmosphere at 100° C. overnight. After cooling to room temperature, the reaction was then quenched by careful addition of 200 mL of FeSO4 (aq., sat.) and diluted with ethyl acetate. The resulting mixture was stirred vigorously then filtered through celite and washed with 1 M FeSO4, water, and ethyl acetate. The layers were separated and the aqueous phase was extracted with 2×500 mL of ethyl acetate. The combined organic layers were washed with 3×200 mL of brine, dried over (Na2SO4), and concentrated under reduced pressure. The residue was purified using silica gel column chromatography with ethyl acetate/petroleum ether (1:50) as eluent to yield 11 g (76%) of the title compound as an off-white solid.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
11.1 g
Type
catalyst
Reaction Step One
Quantity
7.3 g
Type
catalyst
Reaction Step One
Yield
76%

Synthesis routes and methods II

Procedure details

A mixture of copper (I) cyanide (510 mg, 5.69 mmol) and DMF (16 mL) was heated to 140° C. The reaction was added methyl 3-bromo-4-methylbenzoate (505 mg, 2.2 mmol) in DMF (10 mL) and heating was continued for 12 h. The reaction was cooled, diluted with EtOAc (125 mL) and washed with H2O (5×25 mL). The EtOAc layer was dried over MgSO4 and concentrated. The residue was chromatographed (40 g silica, 10% EtOAc/hexanes) to give the title compound as a solid (236 mg, 61%); IR(CHCl3): 1128, 1269, 1300, 1725, 2231, 3024 cm−1; NMR(300 MHz, CDCl3): 2.63 (s, 3H); 3.95 (s, 3H); 7.43 (d, 1H, J=8.1 Hz); 8.14 (d, 1H, J=8.1 Hz); 8.28 (s, 1H); MS(FD): 175.1.
Name
copper (I) cyanide
Quantity
510 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
505 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Three
Yield
61%

Synthesis routes and methods III

Procedure details

To a solution of 5.7 g of methyl 3-iodo-4-methylbenzoate in 35 mL of DMF (degassed) was added 1.94 g (16.5 mmol) of Zn(CN)2 and 1.58 g (1.37 mmol) of Pd(PPh3)4. The mixture was stirred at 80° C. in the dark (with the light off) for 6 h. To the mixture was added 50 mL of 10% NH4OH (aq.) and EtOAc. The organic layer was washed with 50 mL of water and 30 mL of brine, and the combined aqueous layers were extracted with EtOAc. The combined extracts were dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (10% EtOAc/hexanes) provided about 3 g of methyl 3-cyano-4-methylbenzoate as a pale yellow solid.
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Zn(CN)2
Quantity
1.94 g
Type
catalyst
Reaction Step One
Quantity
1.58 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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